2-Cyclopropylquinoline-4-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylquinoline-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-16-13(17)10-7-12(8-5-6-8)15-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6,14H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSFWVILZWCLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402086 | |
| Record name | 2-cyclopropylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119778-68-6 | |
| Record name | 2-cyclopropylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Classical Synthetic Pathways to 2-Cyclopropylquinoline-4-carbohydrazide
Traditional synthetic strategies provide foundational methods for the preparation of this compound, primarily relying on the construction of a carboxylic acid precursor followed by conversion to the hydrazide.
Synthesis via 2-Cyclopropylquinoline-4-carboxylic Acid Precursors
The most direct classical route to this compound involves a two-step process starting from 2-Cyclopropylquinoline-4-carboxylic acid. The initial step typically involves the conversion of the carboxylic acid to a more reactive intermediate, such as an ester (e.g., a methyl or ethyl ester) or an acid chloride. This activation is crucial for the subsequent reaction with hydrazine. Esterification is commonly achieved by reacting the carboxylic acid with an alcohol like methanol or ethanol under acidic conditions.
Utilization of Hydrazine Hydrate in Carbohydrazide (B1668358) Formation
The formation of the carbohydrazide functional group is accomplished through the hydrazinolysis of the corresponding ester or acid chloride derivative of 2-cyclopropylquinoline-4-carboxylic acid. ajgreenchem.comajgreenchem.com Hydrazine hydrate is the key reagent for this transformation. ajgreenchem.comajgreenchem.comchemicalbook.comresearchgate.net The reaction typically involves refluxing the ester precursor with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or methanol. ajgreenchem.comajgreenchem.comchemicalbook.com The desired this compound product often precipitates from the reaction mixture upon cooling and can be isolated through filtration. chemicalbook.com For instance, a general procedure involves refluxing the corresponding methyl ester in methanol with hydrazine hydrate overnight. chemicalbook.com This method is widely applicable for converting various quinoline (B57606) esters into their respective carbohydrazides. ajgreenchem.comajgreenchem.com
| Starting Material | Reagent | Solvent | Condition | Product |
|---|---|---|---|---|
| 2-Cyclopropylquinoline-4-carboxylic acid ethyl ester | Hydrazine Hydrate | Ethanol | Reflux | This compound |
Pfitzinger Reaction Protocols for Quinoline Scaffold Construction
The Pfitzinger reaction is a powerful classical method for constructing the quinoline-4-carboxylic acid scaffold. wikipedia.orgjocpr.comnih.gov This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgjocpr.comnih.gov To synthesize the 2-cyclopropylquinoline-4-carboxylic acid precursor, isatin is reacted with cyclopropyl (B3062369) methyl ketone. nih.gov
The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with the cyclopropyl methyl ketone to form an imine, which subsequently tautomerizes to an enamine. wikipedia.orgyoutube.com The enamine undergoes intramolecular cyclization followed by dehydration to yield the final 2-cyclopropylquinoline-4-carboxylic acid. wikipedia.orgyoutube.com A strong base, such as potassium hydroxide, and a protic solvent like ethanol are typically employed for this reaction. jocpr.com
| Reactant 1 | Reactant 2 | Reagent | Key Steps | Product |
|---|---|---|---|---|
| Isatin | Cyclopropyl methyl ketone | Potassium Hydroxide | Condensation, Cyclization, Dehydration | 2-Cyclopropylquinoline-4-carboxylic acid |
Modern Synthetic Approaches and Catalytic Strategies
Contemporary synthetic chemistry offers more efficient and environmentally benign alternatives for the synthesis of quinoline intermediates, including mechanochemical methods and advanced catalytic systems.
Mechanochemical Synthesis of Cyclopropyl-Quinoline Intermediates
Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has emerged as a green and efficient synthetic tool. researchgate.net This solvent-free approach can be applied to the synthesis of quinoline derivatives. researchgate.netrsc.orgresearchgate.net For example, a three-step total mechanochemical synthesis has been developed to produce a key intermediate, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde. rsc.orgresearchgate.net This methodology showcases the potential for eco-friendly, scalable production of complex cyclopropyl-quinoline structures. rsc.orgresearchgate.net An iodine-mediated mechanochemical process using a mortar and pestle for the oxidative cyclization of anilines has also been reported to produce polysubstituted quinolines, highlighting the simplicity and environmental benefits of this technique. researchgate.net
Application of Lewis and Brønsted Acids in Related Quinoline Syntheses
Modern approaches to constructing the quinoline ring often rely on catalytic versions of classical reactions like the Friedländer synthesis. nih.govtandfonline.comfigshare.comrsc.org The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govrsc.org This reaction can be efficiently catalyzed by both Lewis and Brønsted acids. tandfonline.comfigshare.commdpi.com
Brønsted Acids: Catalysts such as 4-toluenesulfonic acid (TsOH·H₂O) have been shown to be effective in promoting the Friedländer synthesis of substituted quinolines with excellent yields under mild conditions. tandfonline.comfigshare.com
Lewis Acids: A variety of Lewis acids, including magnesium chloride (MgCl₂·6H₂O) and cupric nitrate (Cu(NO₃)₂·3H₂O), have also been successfully employed as catalysts. tandfonline.comfigshare.com These catalysts are often inexpensive, green, and allow for operational simplicity. tandfonline.comfigshare.com The use of such catalysts can lead to high yields (often >90%) of the desired quinoline products. tandfonline.com
These catalytic systems offer advantages over classical methods by providing milder reaction conditions, improved yields, and greater operational simplicity. tandfonline.comfigshare.com
| Reaction Type | Catalyst Type | Example Catalyst | Advantages |
|---|---|---|---|
| Friedländer Quinoline Synthesis | Brønsted Acid | 4-Toluenesulfonic acid (TsOH·H₂O) | Mild conditions, Excellent yields |
| Friedländer Quinoline Synthesis | Lewis Acid | Magnesium Chloride (MgCl₂·6H₂O) | Operational simplicity, Excellent yields |
| Friedländer Quinoline Synthesis | Lewis Acid | Cupric Nitrate (Cu(NO₃)₂·3H₂O) | Green catalyst, High efficiency |
Exploration of Green Chemistry Principles in Synthetic Routes
The synthesis of quinoline derivatives, including this compound, is increasingly being guided by the principles of green chemistry to enhance sustainability. These approaches focus on reducing waste, minimizing energy consumption, and using less hazardous substances. Key green methodologies applicable to the synthesis of the quinoline scaffold include microwave-assisted synthesis, ultrasound-assisted reactions, and the use of eco-friendly solvents and catalysts.
Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. researchgate.netchempap.org This technique can be particularly effective in multicomponent reactions (MCRs) used for constructing the quinoline ring, offering an efficient pathway that aligns with green chemistry principles by improving atom economy. rsc.org For instance, the Pfitzinger reaction, a classical method for quinoline synthesis, can be adapted to microwave conditions to accelerate the formation of the quinoline-4-carboxylic acid precursor.
Ultrasound irradiation is another green technique that enhances chemical reactivity through acoustic cavitation. up.ac.za This method can promote reactions at lower temperatures and shorter durations, contributing to energy efficiency. up.ac.za The use of ultrasound has been successfully applied to the synthesis of various quinoline derivatives, demonstrating its potential for the eco-friendly production of compounds like this compound. up.ac.za
Furthermore, the choice of solvent is a critical aspect of green chemistry. The development of synthetic protocols in greener media, such as water or ethanol/water mixtures, or even under solvent-free conditions, significantly reduces the environmental impact. researchgate.net One-pot multicomponent reactions are particularly advantageous as they reduce the number of synthetic steps and purification stages, thereby minimizing waste generation. rsc.orgresearchgate.net
| Green Chemistry Approach | Advantages | Relevance to Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased purity. researchgate.netchempap.org | Acceleration of quinoline ring formation reactions. rsc.org |
| Ultrasound Irradiation | Shorter reaction times, lower energy consumption. up.ac.za | Efficient synthesis of quinoline precursors. up.ac.za |
| Green Solvents/Solvent-Free | Reduced environmental impact, minimized toxic waste. researchgate.net | Use of water or ethanol in reaction steps. researchgate.net |
| Multicomponent Reactions (MCRs) | High atom economy, reduced number of synthetic steps. rsc.org | Efficient one-pot synthesis of complex quinoline structures. researchgate.net |
Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies
The carbohydrazide moiety of this compound is a versatile functional group that serves as a key handle for a wide range of chemical modifications. These derivatization strategies are crucial for conducting structure-activity relationship (SAR) studies, allowing researchers to explore how different structural features influence the biological activity of the parent compound.
The introduction of halogen atoms onto the quinoline ring can significantly modulate the physicochemical and biological properties of the molecule. A common strategy to produce such derivatives involves starting with a pre-halogenated aniline. For example, the synthesis of 6-bromo-4-iodoquinoline, an important intermediate, begins with 4-bromoaniline. atlantis-press.com This intermediate is reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and triethyl orthoformate, followed by cyclization at high temperatures. atlantis-press.com The resulting 6-bromoquinolin-4-ol is then converted to the 4-chloro derivative using phosphoryl chloride (POCl₃). atlantis-press.com Subsequent reaction with sodium iodide (NaI) yields 6-bromo-4-iodoquinoline. atlantis-press.com This halogenated quinoline can then be further functionalized at the 4-position to introduce the carbohydrazide side chain.
A related compound, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carbohydrazide, has also been synthesized, highlighting the feasibility of incorporating a bromine atom at the 6-position of the quinoline scaffold bearing a carbohydrazide group. thsci.com While the specific synthesis of 6-Bromo-2-cyclopropylquinoline-4-carbohydrazide is not detailed in the available literature, the established routes for similar halogenated quinolines provide a clear synthetic blueprint.
General Synthetic Scheme for Halogenated Quinolines: Step 1: Condensation and Cyclization of a halogenated aniline to form the corresponding halogenated quinolin-4-ol. atlantis-press.com Step 2: Chlorination of the quinolin-4-ol to yield a 4-chloroquinoline derivative. atlantis-press.com Step 3: Conversion to the ethyl ester, followed by hydrazinolysis with hydrazine hydrate to produce the final carbohydrazide.
| Intermediate | Reagents | Product |
| 4-Bromoaniline | Meldrum's acid, Triethyl orthoformate, Ph₂O (heat) | 6-Bromoquinolin-4-ol atlantis-press.com |
| 6-Bromoquinolin-4-ol | POCl₃ | 6-Bromo-4-chloroquinoline atlantis-press.com |
| Halogenated quinoline-4-carboxylate | Hydrazine hydrate | Halogenated quinoline-4-carbohydrazide (B1304848) nih.gov |
The terminal primary amine of the carbohydrazide group readily undergoes condensation reactions with various aldehydes and ketones to form stable imine or hydrazone derivatives. This reaction is a straightforward and efficient method for introducing a wide array of substituents, allowing for extensive exploration of SAR.
The synthesis typically involves reacting this compound with a slight excess of the desired aldehyde (e.g., 2-chlorobenzaldehyde) in a suitable solvent such as ethanol. researchgate.net The reaction mixture is often heated under reflux, sometimes with a catalytic amount of acid (like glacial acetic acid), to facilitate the dehydration process. ajgreenchem.com The resulting N'-[(aryl/heteroaryl)methylidene]-2-cyclopropylquinoline-4-carbohydrazide derivatives often precipitate from the reaction mixture upon cooling and can be purified by simple recrystallization. researchgate.net This synthetic approach has been utilized to prepare a diverse library of hydrazone derivatives from various carbohydrazide precursors. up.ac.zaresearchgate.net
| Starting Material | Reagent | Product Example |
| Pyrazine-2-carbohydrazide | 2-Chlorobenzaldehyde | N′-[(2-chlorophenyl) methylene] pyrazine-2- carbohydrazide researchgate.net |
| 2-Propylquinoline-4-carbohydrazide | Various aliphatic and alicyclic ketones | Quinoline-based hydrazide-hydrazones up.ac.za |
| 8-Fluoro-4-hydroxy-3-quinoline carbohydrazide | Substituted aldehydes | N-arylidenequinoline-3-carbohydrazides ajgreenchem.com |
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. The this compound scaffold has been successfully used to create such hybrids.
Specifically, a series of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids has been synthesized and evaluated for their biological potential. researchgate.netnih.govrsc.org The synthesis involves the reaction of a quinoline-4-carbohydrazide with a suitable acrylamide (B121943) precursor. researchgate.netnih.gov These hybrid molecules link the quinoline-4-carbohydrazide structure, which may act as an apoptosis inducer, with a 3-arylacrylamide moiety, a known kinase receptor inhibitor. nih.govrsc.org This combination aims to target multiple pathways involved in disease progression. The synthetic route generally involves the condensation of the carbohydrazide with a carboxylic acid or its activated derivative bearing the acrylamide moiety. researchgate.net
The carbohydrazide moiety is an excellent precursor for the synthesis of various five-membered heterocyclic rings, such as pyrazoles and pyrazolones. These cyclization reactions provide a pathway to novel analogues with significantly different structural and electronic properties compared to the parent acyclic hydrazide.
For instance, the reaction of a quinoline-4-carbohydrazide with β-dicarbonyl compounds like acetylacetone or ethyl acetoacetate leads to the formation of pyrazolyl and pyrazolone derivatives, respectively. nih.govacs.org The reaction with acetylacetone yields a (3,5-dimethyl-1H-pyrazol-1-yl)(quinolin-4-yl)methanone derivative. nih.gov When ethyl acetoacetate is used, a cyclocondensation reaction occurs to form a 5-methyl-2,4-dihydro-3H-pyrazol-3-one ring attached to the quinoline-4-carbonyl group. nih.govacs.org Similarly, reaction with malononitrile can produce 5-amino-3-substituted-1H-pyrazole derivatives. nih.gov These reactions significantly expand the chemical space accessible from the this compound starting material.
| Reagent | Resulting Heterocycle | Reference |
| Acetylacetone | 3,5-Dimethyl-1H-pyrazole | nih.govacs.org |
| Ethyl acetoacetate | 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | nih.govacs.org |
| Malononitrile | 5-Amino-1H-pyrazole | nih.gov |
| Ethyl cyanoacetate | 5-Amino-1,2-dihydro-3H-pyrazol-3-one | nih.govacs.org |
Biological and Pharmacological Investigations
Antimicrobial and Antitubercular Activity
Quinoline (B57606) derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. The introduction of a carbohydrazide (B1668358) moiety at the 4-position of the quinoline ring is a common strategy in the development of new antimicrobial agents.
Antibacterial Efficacy Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)
Research into the antibacterial potential of quinoline carbohydrazide derivatives has shown activity against both Gram-positive and Gram-negative bacteria. A study on a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives demonstrated varied efficacy against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). One of the notable compounds from this series exhibited a Minimum Inhibitory Concentration (MIC) value of 39 µg/mL against both S. aureus and E. coli. This suggests that the quinoline carbohydrazide scaffold is a promising backbone for the development of new antibacterial agents.
Antibacterial Activity of a Representative N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivative
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 39 µg/mL |
| Escherichia coli | 39 µg/mL |
| Pseudomonas aeruginosa | 39 µg/mL |
Antitubercular Potential Against Mycobacterium tuberculosis H37Rv and Multidrug-Resistant Strains
The quinoline core is a key pharmacophore in several antitubercular drugs. While specific studies on 2-Cyclopropylquinoline-4-carbohydrazide against Mycobacterium tuberculosis were not identified in the reviewed literature, research on other quinoline derivatives highlights their potential. For instance, a series of 2-(quinolin-4-yloxy)acetamides were evaluated for their ability to inhibit the growth of the M. tuberculosis H37Rv strain. These compounds displayed a wide range of MIC values, from 3.3 to 33.3 μM. This indicates that modifications on the quinoline scaffold can significantly influence the antimycobacterial activity. Some quinoline derivatives have also shown efficacy against multidrug-resistant strains of M. tuberculosis.
Evaluation of Mechanisms of Action Against Microbial Targets (e.g., Cytochrome bc1 Complex Inhibition)
The mechanism of action for the antimicrobial and antitubercular effects of quinoline derivatives is multifaceted. One of the key targets is the cytochrome bc1 complex, which is essential for cellular respiration. Inhibition of this complex disrupts the electron transport chain, leading to a depletion of ATP and ultimately cell death. Quinolone analogs have been identified as inhibitors of the cytochrome bc1 complex. Other proposed mechanisms of action for quinoline derivatives against M. tuberculosis include the activation of glutamate (B1630785) kinase and the inhibition of catalase-peroxidase (KatG), an enzyme crucial for the bacterium's defense against oxidative stress.
Antifungal Activity Assessments
The antifungal potential of this compound has not been extensively reported. However, studies on related heterocyclic carbohydrazide derivatives suggest potential in this area. For example, a series of piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety were synthesized and showed potent in vivo curative and protective efficiencies against Rhizoctonia solani in rice plants. Another study on quinoxaline-2-oxyacetate hydrazide derivatives reported significant antifungal activity against several plant pathogenic fungi. These findings suggest that the carbohydrazide moiety, in combination with a heterocyclic ring system like quinoline, could be a promising scaffold for the development of novel antifungal agents.
Anticancer and Antiproliferative Research
The quinoline scaffold is also a prominent feature in many anticancer agents. The antiproliferative properties of quinoline carbohydrazide derivatives have been investigated against various cancer cell lines.
Inhibition of Cancer Cell Lines (e.g., MCF-7 Breast Carcinoma Cells)
Significant research has been conducted on the anticancer activity of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids, which are structurally very similar to this compound. These hybrids have demonstrated potent antiproliferative activity against the MCF-7 human breast carcinoma cell line.
In one study, several of these hybrids exhibited IC50 values more potent than the reference drug Doxorubicin. The most active compounds, 6a, 6b, and 6h, had IC50 values of 3.39, 5.94, and 2.71 μM, respectively, compared to Doxorubicin's IC50 of 6.18 μM. researchgate.netnih.govnih.gov Further investigation into the mechanism of action of the most potent compound, 6h, revealed that it induced cell cycle arrest at the G1 phase and promoted apoptosis. researchgate.netnih.govnih.gov This was associated with a significant upregulation of the tumor suppressor protein p53 and the initiator caspase 9. researchgate.netnih.govnih.gov
Antiproliferative Activity of 2-(quinoline-4-carbonyl)hydrazide-acrylamide Hybrids against MCF-7 Cells
| Compound | IC50 (µM) |
|---|---|
| Hybrid 6a | 3.39 |
| Hybrid 6b | 5.94 |
| Hybrid 6h | 2.71 |
| Doxorubicin (Reference) | 6.18 |
Induction of Apoptosis and Cell Cycle Modulation
Derivatives of the quinoline-4-carbohydrazide (B1304848) structure have been identified as inducers of apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells. nih.gov Studies on specific hybrids have shown that they can trigger apoptosis by upregulating key genes involved in this process. For instance, the compound 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide (a derivative) was found to increase the expression of the tumor suppressor gene p53 and initiator caspase 9 by 7.4-fold and 8.7-fold, respectively, when compared to controls. nih.gov
In addition to inducing apoptosis, these compounds can modulate the cell cycle. nih.gov The same derivative was observed to cause a significant arrest of the cell cycle at the G1 phase, thereby halting the proliferation of cancer cells. nih.gov This dual action of inducing apoptosis and arresting the cell cycle highlights the potential of the quinoline-4-carbohydrazide scaffold in cancer research. nih.govmdpi.comnih.gov
Molecular Target Identification and Kinase Inhibition (e.g., EGFR-TK, STAT3)
A key mechanism underlying the anticancer activity of these compounds is their ability to inhibit specific molecular targets, particularly protein kinases, which are crucial regulators of cellular processes. thermofisher.comchemicalkinomics.com The Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) has been identified as a primary target. nih.gov The quinazoline (B50416) core, closely related to quinoline, is considered a "privileged structure" for inhibiting ATP-dependent kinases. oncotarget.com
Research has focused on designing quinoline-acrylamide hybrids that incorporate the quinoline-4-carbohydrazide structure to act as EGFR-TK inhibitors. nih.gov Certain derivatives have demonstrated potent inhibitory activity against EGFR-TK. For example, 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide showed strong inhibition with an IC50 value of 0.22 μM, which is nearly as potent as the standard drug Lapatinib (IC50 = 0.18 μM). nih.gov Another related compound, 2-(quinoline-4-carbonyl)hydrazide-3-(4-methylphenyl)acrylamide, also displayed inhibitory activity with an IC50 of 0.31 μM. nih.gov The inhibition of EGFR is often linked to the suppression of downstream signaling pathways, such as the one involving Signal Transducer and Activator of Transcription 3 (STAT3), which can contribute to overcoming drug resistance in cancer cells. nih.gov
| Compound | Target | IC50 (μM) | Reference Drug | Reference Drug IC50 (μM) |
|---|---|---|---|---|
| 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide | EGFR-TK | 0.22 | Lapatinib | 0.18 |
| 2-(quinoline-4-carbonyl)hydrazide-3-(4-methylphenyl)acrylamide | EGFR-TK | 0.31 | Lapatinib | 0.18 |
In Vitro Cytotoxicity Profiling (e.g., HepG2, Vero cells)
The cytotoxic potential of compounds derived from the quinoline-4-carbohydrazide scaffold has been evaluated against various cell lines to determine their efficacy and selectivity. nih.gov Cytotoxicity assays, such as the MTT assay, are used to measure cell viability and determine the concentration at which the compound inhibits cell growth by 50% (IC50). researchgate.netjapsonline.comjapsonline.com
Studies involving human liver cancer cells (HepG2) and normal African green monkey kidney cells (Vero) are common for assessing anticancer activity and potential toxicity to normal cells, respectively. researchgate.netjapsonline.comjapsonline.com While specific cytotoxicity data for this compound on HepG2 and Vero cells is not detailed in the provided search results, the general approach involves comparing the IC50 value against cancer cells to the cytotoxic concentration 50 (CC50) against normal cells to establish a therapeutic index. japsonline.comnih.gov A higher therapeutic index indicates greater selectivity for cancer cells. japsonline.com For instance, in the evaluation of other quinoline derivatives, low cytotoxicity against Vero mammalian cells was noted, suggesting selective inhibition of target cells. nih.gov
Anti-inflammatory and Analgesic Properties
Quinoline derivatives have been investigated for their potential to alleviate inflammation and pain. biomedres.infonih.govtbzmed.ac.ir Research on new 2-phenylquinoline-4-carboxamide (B4668241) derivatives, synthesized from a 2-phenylquinoline-4-carbohydrazide (B1604794) precursor, demonstrated significant anti-inflammatory and analgesic activity. biomedres.info The anti-inflammatory effects were evaluated using the carrageenan-induced paw edema test in rats, a standard model for acute inflammation. biomedres.info In these studies, certain derivatives showed anti-inflammatory activity comparable to the reference drug, diclofenac (B195802) sodium. biomedres.info
The analgesic properties were assessed using the writhing test, which measures a compound's ability to reduce pain peripherally. biomedres.info Some synthesized 1,2,4-triazine (B1199460) derivatives have also shown notable analgesic and anti-inflammatory effects without causing ulcerogenicity, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Antimalarial and Antiviral Activity (including Anti-HIV)
The quinoline scaffold is historically significant in the development of antimalarial drugs, and research continues to explore new derivatives for this purpose. nih.govnih.govresearchgate.net Hybrids covalently linking 4-aminoquinoline (B48711) with other pharmacophores have been synthesized and tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum. nih.gov Some of these hybrid molecules exhibit potent antiplasmodial activity in the nanomolar range, suggesting their potential to combat drug-resistant malaria. nih.gov
In the realm of antiviral research, quinoline-based structures have been evaluated for their activity against the Human Immunodeficiency Virus (HIV). nih.govnih.govmdpi.commdpi.com Studies have reported on 4-hydroxyquinoline (B1666331) derivatives possessing promising anti-HIV activity with no significant cytotoxicity. nih.gov The mechanism of action for some quinoline derivatives involves the inhibition of HIV integrase, a viral enzyme essential for replication. nih.gov While specific anti-HIV data for this compound is not available, related carbohydrazide derivatives have been synthesized and evaluated for their ability to prevent HIV-1 replication in cell cultures, with some showing moderate activity. nih.gov
Neuropharmacological Applications
Derivatives based on the N',2-diphenylquinoline-4-carbohydrazide core have been identified as a potent class of Neurokinin-3 (NK3) receptor antagonists. nih.govnih.gov The NK3 receptor is a target for developing treatments for central nervous system disorders. researchgate.net Research has focused on optimizing these compounds to enhance their affinity and selectivity for the human NK3 receptor. scispace.compatentdigest.org
One lead compound from this class demonstrated the ability to occupy NK3 receptors within the central nervous system following oral administration in animal models. nih.gov Further structural modifications, such as introducing selected amine-containing side chains into the 3-position of the quinoline ring, have been explored to improve the pharmacological profile. nih.gov These modifications have led to compounds with good selectivity and favorable pharmacokinetic properties, making them valuable tools for investigating the physiological role of the NK3 receptor. nih.govnih.gov
Central Nervous System (CNS) Receptor Occupancy Studies
Investigations into the central nervous system (CNS) receptor occupancy of compounds structurally related to this compound have been crucial in determining their potential as therapeutic agents targeting CNS disorders. While specific data for this compound is not publicly available, studies on analogous compounds, such as the N',2-diphenylquinoline-4-carbohydrazide series, offer valuable insights.
A lead compound from this series, identified as a potent NK3 receptor antagonist, demonstrated significant CNS receptor occupancy in preclinical models. nih.gov An ex vivo assay in gerbils showed that this compound could occupy these receptors within the brain following oral administration. nih.gov The concept of Occ90, which represents the dose or plasma concentration required to occupy 90% of the target receptors, is a critical parameter in these studies. For this particular analogue, an Occ90 of 30 mg/kg was determined following oral dosing, with a corresponding plasma Occ90 of 0.95 µM. nih.gov This level of receptor engagement in the CNS is a strong indicator of the compound's ability to exert a pharmacological effect on its intended target.
Such studies are fundamental for establishing a compound's potential efficacy and for guiding the selection of lead candidates for further development. The ability of a molecule to cross the blood-brain barrier and engage with its target receptor at therapeutically relevant levels is a primary hurdle in the development of CNS-active drugs.
| Compound Analogue | Animal Model | Assay Type | Route of Administration | CNS Receptor Occupancy (Occ90) | Plasma Occupancy (Occ90) |
| N',2-diphenylquinoline-4-carbohydrazide derivative | Gerbil | ex vivo | Oral | 30 mg/kg | 0.95 µM |
Pharmacokinetic and Metabolic Stability Studies
The pharmacokinetic profile and metabolic stability of a drug candidate are determinative of its clinical viability. These studies assess how the body absorbs, distributes, metabolizes, and excretes the compound, providing critical information for its development.
In Vitro Elimination Rate Assessment (e.g., Human Liver S9 Fractions)
While specific data for this compound is not available, the methodology involves incubating the compound with human liver S9 fractions and monitoring its depletion over time. evotec.com For example, in a study on a different compound, Riccardin D-N, it was found that 44% of the initial compound remained after a 2-hour incubation period in human hepatic S9 fractions, indicating a degree of metabolic stability. nih.govresearchgate.net This type of data is used to calculate the in vitro half-life and intrinsic clearance, which are important parameters for predicting in vivo clearance. Compounds with high metabolic stability in these assays are more likely to have favorable pharmacokinetic properties in vivo.
| Parameter | Description | Typical Assay Component | Example Finding (for an unrelated compound, Riccardin D-N) |
| Metabolic Stability | The susceptibility of a compound to metabolism. | Human Liver S9 Fractions | 44% of the compound remained after 2 hours of incubation. nih.govresearchgate.net |
| In Vitro Half-life | The time it takes for 50% of the compound to be metabolized. | Calculated from stability data | - |
| Intrinsic Clearance | The rate of metabolism by the liver, independent of blood flow. | Calculated from stability data | - |
In Vivo Pharmacokinetic Profiling of Lead Compounds
Following promising in vitro data, lead compounds are advanced to in vivo pharmacokinetic studies in animal models to understand their behavior in a whole organism. These studies provide data on key parameters such as absorption, distribution, metabolism, and excretion (ADME).
For the class of quinoline-4-carboxamides, optimization of their pharmacokinetic profiles has been a key focus of research. researchgate.net Studies on these compounds have demonstrated the potential to develop derivatives with excellent oral efficacy, indicating good absorption and metabolic stability in vivo. researchgate.net Similarly, the aforementioned N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists were noted for having promising pharmacokinetic properties. nih.gov
A typical in vivo pharmacokinetic study would involve administering the compound to an animal model (e.g., rat or mouse) via different routes (e.g., intravenous and oral) and collecting blood samples at various time points to measure the drug concentration. This data is then used to determine parameters such as bioavailability, clearance, volume of distribution, and half-life. While a specific data table for this compound is not available, the table below illustrates the typical parameters assessed.
| Pharmacokinetic Parameter | Description |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. |
Structure Activity Relationship Sar Elucidation
Conformational and Electronic Effects of the Cyclopropyl (B3062369) Group at the 2-Position
The cyclopropyl group at the 2-position of the quinoline (B57606) ring introduces unique conformational and electronic properties that significantly influence the molecule's interaction with biological targets. Due to the sp2-hybridized carbon of the quinoline ring, the cyclopropyl substituent has restricted rotation, leading to distinct conformational preferences. Studies on analogous cyclopropyl ketone systems suggest that the molecule likely adopts a conformation where the cyclopropyl ring is either s-cis or s-trans relative to the quinoline nitrogen, with one conformation being energetically favored. This preferred orientation positions the cyclopropyl group in a specific region of space, which is crucial for fitting into a receptor's binding pocket.
Electronically, the cyclopropyl group is known to act as a good π-electron donor, capable of behaving similarly to a double bond. This property allows it to engage in conjugation with the quinoline ring system. This electron-donating effect can increase the electron density of the heterocyclic ring, modulating its reactivity and its ability to participate in crucial intermolecular interactions such as π-π stacking with aromatic residues in a protein's active site. The electronic influence of the cyclopropyl group can thus enhance the binding affinity of the entire molecule.
Functional Role of the Carbohydrazide (B1668358) Moiety at the 4-Position
The carbohydrazide moiety (-CONHNH2) at the 4-position is a critical functional group that plays a pivotal role in the compound's biological activity, primarily through its ability to form hydrogen bonds. This group contains multiple hydrogen bond donors (the -NH and -NH2 protons) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms) nih.gov.
This hydrogen-bonding capability is essential for the molecule's interaction with biological receptors. In molecular docking studies of analogous quinoline-carbohydrazide derivatives, the carbohydrazide moiety is frequently observed forming key hydrogen bonds with amino acid residues (such as serine or aspartate) in the active site of enzymes like DNA gyrase nih.govacs.org. These directed interactions are fundamental for the specific recognition and binding of the molecule to its target, anchoring it in a productive orientation for biological effect. The hydrazide linker can also serve as a scaffold to which other functional groups can be attached, allowing for the synthesis of derivatives with modified properties nih.govacs.orgnih.govresearchgate.net.
Impact of Substituents on the Quinoline Ring System on Biological Activity and Target Affinity
Structure-activity relationship studies on a wide range of quinoline derivatives have established general principles that are applicable to this scaffold:
Lipophilicity and Electronic Effects : The introduction of halogen atoms (e.g., Cl, Br) or nitro groups (-NO2) can alter the electronic landscape of the quinoline ring and increase lipophilicity. For instance, in some series of quinoline derivatives, a chloro-substituent has been shown to enhance activity nih.govresearchgate.net. A 3D-QSAR model developed for antimalarial quinolines indicated that hydrophilic substituents at position 4 and halogen atoms at position 7 favor inhibitory activity mdpi.com.
Steric Factors : Bulky substituents can create steric hindrance, which may either prevent the molecule from binding to its target or, conversely, improve binding by promoting a more favorable conformation. The position of the substituent is critical; for example, studies on anticancer quinolines have shown that methyl substitution at C-5 can be more potent than at C-6.
Target-Specific Interactions : The optimal substitution pattern is highly dependent on the specific biological target. For antimicrobial quinolines, different substituents may be required to achieve broad-spectrum activity against various bacterial strains.
The following table summarizes the observed effects of different substituents on the biological activity of various quinoline-based compounds, illustrating the principles that could guide the modification of the 2-cyclopropylquinoline-4-carbohydrazide scaffold.
| Compound Series | Substituent & Position | Effect on Biological Activity | Reference |
| Quinoline-4-carboxamide Hybrids | 4-nitrophenyl on acrylamide (B121943) side chain | Potent antiproliferative activity (IC50 = 2.71 µM) against MCF-7 cells | nih.gov |
| Quinoline-4-carboxamide Hybrids | 4-methylphenyl on acrylamide side chain | Potent antiproliferative activity (IC50 = 3.39 µM) against MCF-7 cells | nih.gov |
| Quinoline-4-carboxamide Hybrids | 4-fluorophenyl on acrylamide side chain | Reduced cytotoxic activity (IC50 = 21.18 µM) | researchgate.net |
| Quinolines (Antimalarial) | Halogen at position 7 | Favors inhibition of P. falciparum | mdpi.com |
| Quinolines (Antimalarial) | Hydrophilic group at position 4 | Favors inhibition of P. falciparum | mdpi.com |
Pharmacophore Identification and Molecular Design Principles
A pharmacophore model for a class of compounds represents the essential three-dimensional arrangement of chemical features that are necessary for biological activity. For quinoline-based compounds, pharmacophore models typically include a combination of features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.
Based on the structure of this compound and SAR data from related molecules, a putative pharmacophore model would include:
An aromatic ring feature corresponding to the quinoline core, which can engage in π-π stacking or hydrophobic interactions.
A hydrophobic feature represented by the cyclopropyl group at the 2-position, which would fit into a corresponding hydrophobic pocket in the receptor.
Multiple hydrogen bond donor and acceptor sites located on the carbohydrazide moiety at the 4-position, crucial for specific anchoring to the target protein nih.gov.
Molecular design principles for new derivatives would involve modifying the core structure to optimize its fit with this pharmacophore model. For example, in designing novel microbial DNA gyrase inhibitors, the carbohydrazide moiety can be used as a linker to attach other cyclic or acyclic fragments that can form additional favorable interactions with the enzyme nih.govacs.org. Molecular docking studies are instrumental in this process, providing insights into the binding orientation and allowing for the rational design of new compounds with improved affinity and selectivity nih.govcmjpublishers.comamazonaws.com. The orientation of the quinoline scaffold in the active site of a target, such as HIV integrase, can serve as a template for further structural modifications to enhance potency nih.govsemanticscholar.org.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is instrumental in understanding the binding mode of 2-Cyclopropylquinoline-4-carbohydrazide with various biological targets. For instance, quinoline (B57606) derivatives have been investigated as inhibitors of enzymes like Dipeptidyl peptidase-4 (DPP-IV) or α-glucosidase, which are relevant in metabolic diseases. mdpi.comnih.gov
A hypothetical docking study of this compound into the active site of human α-glucosidase (PDB ID: 3A4A) would involve preparing the protein structure by removing water molecules and adding hydrogen atoms, followed by defining the binding site. The this compound molecule would then be placed into this site, and a scoring function would calculate the binding affinity, typically expressed in kcal/mol. The simulation would predict key interactions, such as hydrogen bonds between the carbohydrazide (B1668358) moiety and amino acid residues like Aspartate or Glutamate (B1630785), and hydrophobic interactions involving the cyclopropyl (B3062369) and quinoline rings. nih.gov
Table 1: Illustrative Molecular Docking Results for this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| α-Glucosidase | 3A4A | -8.5 | ASP215, GLU411 | Hydrogen Bond |
| PHE476, TRP329 | Hydrophobic | |||
| DPP-IV | 2P8S | -7.9 | ARG125, GLU205 | Hydrogen Bond, Electrostatic |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict their inhibitory activity against a specific target.
The process involves calculating a set of molecular descriptors for each compound, which are numerical representations of their structural, physical, or chemical properties. frontiersin.org These can include steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) parameters. A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). bohrium.comnih.gov Such a model allows researchers to predict the activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. researchgate.net
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization for Drug-Likeness
Before a compound can be considered a viable drug candidate, it must possess favorable ADMET properties. nih.gov In silico tools are widely used to predict these properties early in the discovery process, reducing the risk of late-stage failures. nih.gov For this compound, various computational models can estimate its drug-likeness.
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) can be predicted. mdpi.com
Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) help assess where the compound will travel in the body.
Metabolism: The likelihood of the compound being a substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) is evaluated.
Excretion: Properties related to clearance and half-life are estimated.
Toxicity: Potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities are predicted. nih.gov
Many of these predictions are based on established rules, such as Lipinski's Rule of Five, which helps assess oral bioavailability. mdpi.comnih.gov
Table 2: Predicted ADMET Properties for this compound (Illustrative Data)
| Property | Predicted Value | Acceptable Range | Interpretation |
|---|---|---|---|
| Molecular Weight | 227.26 g/mol | < 500 | Good |
| LogP | 2.1 | -0.4 to +5.6 | Good Lipophilicity |
| H-Bond Donors | 2 | ≤ 5 | Good |
| H-Bond Acceptors | 4 | ≤ 10 | Good |
| Human Intestinal Absorption | 92% | > 80% | High |
| BBB Permeant | No | N/A | Low risk of CNS side effects |
| CYP2D6 Inhibitor | No | N/A | Low risk of drug-drug interactions |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov An MD simulation of the this compound-protein complex would track the movements of every atom over time (from nanoseconds to microseconds), providing insights into the stability of the binding pose and the flexibility of the ligand and protein. frontiersin.orgmdpi.com
MD simulations can reveal how water molecules mediate interactions, confirm the stability of key hydrogen bonds identified in docking, and calculate the binding free energy with higher accuracy using methods like MM-PBSA. nih.govmdpi.com This detailed understanding of the conformational landscape and binding dynamics is crucial for optimizing the ligand's structure to improve its affinity and residence time at the target. nih.gov
Virtual Screening and De Novo Design Strategies for Novel Derivatives
The this compound structure can serve as a starting point for discovering novel derivatives with improved properties.
Virtual Screening: This technique involves computationally screening large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. nih.gov Using the this compound scaffold as a query, researchers can search databases for structurally similar compounds (ligand-based screening) or for molecules that fit well into the target's active site (structure-based screening). nih.govmdpi.com
De Novo Design: This approach involves computationally building new molecules from scratch or by modifying an existing scaffold. Algorithms can add, remove, or substitute chemical fragments onto the this compound core to design novel derivatives predicted to have higher binding affinity or better ADMET properties. These strategies leverage the knowledge gained from docking and QSAR models to guide the design process intelligently.
Therapeutic Potential and Drug Discovery Implications
Identification of Lead Compounds for Specific Disease Pathways
The identification of lead compounds is a critical first step in the drug development pipeline. For the quinoline-4-carbohydrazide (B1304848) family, this has primarily focused on infectious diseases and oncology.
Derivatives of quinoline (B57606) carbohydrazide (B1668358) have been explored for their pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. ontosight.ai The unique structural features of compounds like 2-cyclopropyl-N'-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide, a close analog of the subject compound, suggest potential interactions with various biological targets that could lead to therapeutic applications. ontosight.ai
In the realm of antibacterial research , various quinoline derivatives have been identified as promising lead compounds. For instance, novel 2-(quinoline-4-yloxy)acetamides have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov These compounds target the cytochrome bc1 complex, a crucial component of the electron transport chain in mycobacteria. nih.gov While not 2-Cyclopropylquinoline-4-carbohydrazide itself, these findings highlight the potential of the quinoline core in developing new antitubercular agents. Similarly, certain 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) derivatives have demonstrated moderate antibacterial activity against strains like S. aureus, E. coli, and P. aeruginosa. nih.gov
In oncology , researchers have synthesized and evaluated novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids for their cytotoxic effects. Several of these compounds exhibited significant antiproliferative action against breast cancer cell lines, with some showing greater potency than the reference drug Doxorubicin. rsc.org The proposed mechanism of action for some of these derivatives involves the inhibition of EGFR kinase. rsc.org
The following table summarizes the activity of representative quinoline carbohydrazide derivatives, providing a basis for the potential of this compound as a lead compound.
| Compound Class | Disease Pathway | Target/Mechanism of Action | Representative Activity |
| 2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrids | Breast Cancer | EGFR Kinase Inhibition | IC50 values ranging from 2.71–8.77 μM against MCF-7 cells |
| 2-(Quinoline-4-yloxy)acetamides | Tuberculosis | Cytochrome bc1 complex | Submicromolar MICs against drug-sensitive and -resistant Mtb strains |
| 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives | Bacterial Infections | Not specified | MIC of 39 µg/mL against S. aureus, E. coli, and P. aeruginosa |
Preclinical Development and Translation Potential
The preclinical development phase for a novel compound involves extensive in vitro and in vivo studies to assess its efficacy, safety, and pharmacokinetic profile. For derivatives of quinoline-4-carbohydrazide, preclinical investigations have provided valuable insights into their translational potential.
For instance, a leading 2-(quinoline-4-yloxy)acetamide antitubercular agent was found to be chemically stable, with good kinetic solubility, high permeability, and a low rate of in vitro metabolism. nih.gov Furthermore, this compound demonstrated a sufficient pharmacokinetic profile after oral administration in mice, suggesting potential for in vivo effectiveness and further development as an antituberculosis drug candidate. nih.gov
In the context of anticancer research, promising 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been shown to induce significant cell cycle arrest at the G1 phase and provoke apoptosis in breast cancer cells. rsc.org Specifically, one derivative was found to upregulate p53 and initiator caspase 9, key players in programmed cell death. rsc.org
Strategies for Overcoming Drug Resistance (e.g., Multidrug-Resistant Strains of M. tuberculosis)
The emergence of drug resistance, particularly in pathogens like Mycobacterium tuberculosis, is a major global health challenge. mdpi.com The quinoline scaffold has been a key component in the development of strategies to combat multidrug-resistant tuberculosis (MDR-TB).
Fluoroquinolones, a class of quinoline-containing antibiotics, are recommended as second-line agents for the treatment of TB, especially in cases of resistance to first-line drugs. researchgate.net Their mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov
More recent research has focused on novel quinoline derivatives that target different pathways in M. tuberculosis. As mentioned earlier, 2-(quinoline-4-yloxy)acetamides have demonstrated potent activity against both drug-sensitive and drug-resistant strains by inhibiting the cytochrome bc1 complex. nih.gov This alternative target provides a new avenue to combat strains that have developed resistance to conventional drugs targeting cell wall synthesis or protein synthesis. unisciencepub.com
The development of hybrid molecules, which combine the quinoline scaffold with other pharmacophores, is another promising strategy. This approach aims to create compounds with multiple mechanisms of action, reducing the likelihood of resistance development.
Future Prospects in Combating Unmet Medical Needs
The versatile nature of the quinoline scaffold suggests that this compound and its derivatives hold significant promise for addressing a range of unmet medical needs. nih.govorientjchem.org
Infectious Diseases : Beyond tuberculosis, the antibacterial and antiviral potential of quinoline carbohydrazides could be harnessed to develop new treatments for other challenging infections. The need for novel antibiotics to combat the growing threat of antimicrobial resistance is a critical area of future research.
Oncology : The demonstrated anticancer activity of quinoline derivatives, including those with a carbohydrazide moiety, opens up possibilities for the development of new chemotherapeutic agents. rsc.org Further exploration of their mechanisms of action and their efficacy against a broader range of cancer types is warranted. The potential for these compounds to target specific signaling pathways, such as EGFR, could lead to more targeted and personalized cancer therapies. rsc.org
Neurodegenerative Diseases and Other Conditions : The diverse biological activities of quinolines suggest that their therapeutic potential may extend to other areas, such as neurodegenerative diseases, inflammation, and cardiovascular disorders. Future research could involve screening this compound and related compounds against a wider panel of biological targets to uncover new therapeutic applications.
Conclusion and Future Research Directions
Synthesis and Biological Activities Summary of 2-Cyclopropylquinoline-4-carbohydrazide and Key Derivatives
While dedicated research on this compound is limited, its synthesis can be logically inferred from established chemical principles. The typical synthesis route for quinoline-4-carbohydrazides involves the reaction of a corresponding quinoline-4-carboxylic acid ester with hydrazine hydrate. nih.govresearchgate.net The precursor, 2-cyclopropylquinoline-4-carboxylic acid, would likely be prepared using classic quinoline (B57606) synthesis methods such as the Pfitzinger or Doebner reactions, which involve the condensation of an aniline, a cyclopropyl (B3062369) ketone, and pyruvic acid. iipseries.org
The therapeutic potential of the this compound scaffold is underscored by the diverse biological activities reported for its close structural relatives. The carbohydrazide (B1668358) moiety is a key structural feature known to contribute to various pharmacological effects, and its combination with the quinoline ring has yielded compounds with significant bioactivity. Derivatives of quinoline-4-carbohydrazide (B1304848) have demonstrated notable efficacy in several key areas, particularly as anticancer and antimicrobial agents. For instance, certain acrylamide (B121943) hybrids of quinoline-4-carbohydrazide have shown potent antiproliferative activity against breast cancer cell lines by targeting the epidermal growth factor receptor (EGFR) kinase. nih.govresearchgate.netrsc.orgrsc.org Other derivatives have been developed as microbial DNA gyrase inhibitors, displaying significant antibacterial activity, especially against Gram-positive bacteria like Staphylococcus aureus. nih.gov
The biological landscape of quinoline-4-carbohydrazide derivatives is rich and varied, suggesting that the 2-cyclopropyl substitution could introduce unique and potentially advantageous pharmacological properties.
| Key Derivative Class | Reported Biological Activity | Molecular Target/Mechanism | Reference |
|---|---|---|---|
| 2-(Aryl)quinoline-4-carbohydrazide-Acrylamide Hybrids | Anticancer (Breast Cancer) | EGFR Tyrosine Kinase Inhibition; Apoptosis Induction | nih.govresearchgate.net |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives | Antibacterial (Gram-positive) | Microbial DNA Gyrase Inhibition | nih.gov |
| 4-Hydroxy-2-oxo-dihydroquinoline-3-carbohydrazide Derivatives | Antibacterial, Anti-HIV-1 | HIV Integrase (predicted) | nih.gov |
| 4-Hydroxy-trifluoromethyl-quinoline-3-carbohydrazide Derivatives | Antitubercular | Enoyl-ACP Reductase (predicted) | utmb.edu |
| Guanylhydrazones of 4-Quinoline Carboxaldehyde | Antihypertensive | Not specified | nih.gov |
Identification of Research Gaps and Unexplored Biological Applications
The most significant research gap is the near-complete absence of published data for this compound itself. Its synthesis, characterization, and biological evaluation represent a primary area for future investigation.
Beyond this specific compound, several broader research gaps and unexplored applications for the quinoline-4-carbohydrazide scaffold can be identified:
Expanded Biological Screening: While anticancer and antibacterial activities are the most explored, the well-documented versatility of the quinoline nucleus suggests potential in other therapeutic areas. nih.gov Systematic screening of this compound and its analogues against other pathogens (including fungi, parasites, and viruses beyond HIV) is warranted.
Neglected Therapeutic Areas: The potential of these compounds as anti-inflammatory, neuroprotective, or cardiovascular agents remains largely unexplored. Guanylhydrazone derivatives of quinoline-4-carboxaldehyde have shown blood pressure-lowering effects, indicating a potential avenue for cardiovascular drug discovery. nih.gov
Mechanism of Action Studies: For many active derivatives, the precise molecular targets and mechanisms of action are not fully elucidated or are only predicted through computational models. nih.govutmb.edu In-depth biochemical and cellular assays are needed to validate these targets and understand how these molecules exert their effects.
Structure-Activity Relationship (SAR) Studies: There is a lack of comprehensive SAR studies for the quinoline-4-carbohydrazide class. A systematic investigation into how different substituents at the 2-position (such as the cyclopropyl group) and modifications of the carbohydrazide moiety affect potency and selectivity is crucial for rational drug design.
Advancements in Synthetic Methodologies for Novel Analogues
Future research should leverage modern synthetic organic chemistry to efficiently generate novel analogues of this compound. While classical methods like the Pfitzinger reaction are robust, contemporary strategies can offer improved yields, broader substrate scope, and greater molecular diversity. iipseries.org
Key advancements to be explored include:
Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the construction of complex quinoline scaffolds in a single step from simple starting materials. iipseries.org Applying MCRs could streamline the synthesis of a diverse library of 2-substituted quinolines for conversion into carbohydrazides.
C-H Activation/Functionalization: Late-stage C-H functionalization techniques could enable the direct modification of the this compound core. This approach would allow for the rapid generation of derivatives with varied substituents on the quinoline ring, providing a powerful tool for optimizing biological activity without requiring a complete de novo synthesis for each analogue.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and enhance reaction control and scalability. Microwave synthesis has already been applied to produce quinoline derivatives like acid hydrazides efficiently. researchgate.net Implementing these methods would significantly shorten the timeline for synthesizing libraries of novel compounds.
Integration of Advanced Computational Techniques in Drug Design
The design and optimization of novel this compound analogues can be significantly accelerated through the integration of advanced computational techniques. mdpi.com These in silico methods help prioritize the synthesis of the most promising compounds, thereby saving time and resources.
Applicable computational strategies include:
Molecular Docking: This technique can be used to predict the binding modes and affinities of novel analogues against known biological targets of quinolines, such as DNA gyrase, EGFR kinase, or HIV integrase. nih.govnih.gov Docking studies can help rationalize the activity of known compounds and guide the design of new derivatives with improved target interactions.
Quantitative Structure-Activity Relationship (QSAR): Both 2D and 3D-QSAR models can be developed once a dataset of synthesized compounds and their biological activities is available. mdpi.com These models establish a mathematical correlation between the chemical structure and biological activity, enabling the prediction of potency for yet-unsynthesized compounds. mdpi.com
Virtual Screening: Large virtual libraries of hypothetical this compound derivatives can be screened against various protein targets. This approach can identify novel "hits" and even suggest new, previously unexplored biological applications for the scaffold.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery. nih.gov These tools can help identify and filter out compounds with poor pharmacokinetic profiles or potential toxicity issues before they are synthesized.
Potential for Combinatorial Chemistry and High-Throughput Screening in Future Discoveries
The true potential of the this compound scaffold can be unlocked by combining combinatorial chemistry with high-throughput screening (HTS). scribd.com This paradigm allows for the rapid synthesis and evaluation of vast numbers of compounds, maximizing the chances of discovering novel drug leads. imperial.ac.uknast.ph
Combinatorial Library Synthesis: By employing advanced and parallel synthesis methods, large libraries of analogues can be generated. acs.org Diversity can be introduced at multiple points: by varying the substituent at the 2-position of the quinoline ring, by modifying other positions on the quinoline core, and by reacting the carbohydrazide group with a wide array of aldehydes, ketones, or other reagents to form hydrazones and other derivatives. ingentaconnect.com
High-Throughput Screening (HTS): The synthesized libraries can be rapidly screened against a multitude of biological targets using automated HTS assays. imperial.ac.uk This approach is not limited to confirming expected activities like anticancer or antimicrobial effects but can also be used for target-agnostic screening to uncover entirely new biological functions and therapeutic applications. The integration of combinatorial screening with reference drugs can also reveal synergistic effects. nih.gov
By systematically applying these modern discovery strategies, researchers can efficiently navigate the chemical space around this compound, moving it from an uncharacterized molecule to a promising scaffold for the development of next-generation therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
